

# TAS-303 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TAS-303 |           |
| Cat. No.:            | B611164 | Get Quote |

# **TAS-303: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TAS-303** is a novel, selective norepinephrine reuptake inhibitor (NRI) investigated for the treatment of stress urinary incontinence (SUI). By blocking the norepinephrine transporter (NET), **TAS-303** increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors in the urethral sphincter and a subsequent increase in urethral closure pressure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to **TAS-303**. It includes a summary of key experimental findings, detailed methodologies from pivotal studies, and visualizations of its signaling pathway and experimental workflows to support further research and development.

# **Chemical Structure and Physicochemical Properties**

**TAS-303** is chemically known as piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate.[1] Its deuterated propoxy group is a notable feature. The hydrochloride salt of the active form is often used in studies.[2]

A 2D representation of the chemical structure of **TAS-303** is provided below.





Caption: 2D Chemical Structure of TAS-303.

Key physicochemical properties of **TAS-303** are summarized in the table below.

| Property          | Value                                                 | Reference |
|-------------------|-------------------------------------------------------|-----------|
| IUPAC Name        | piperidin-4-yl 2,2-diphenyl-2-<br>(propoxy-d7)acetate | [1]       |
| CAS Number        | 1449371-87-2 (deuterated)                             | [1]       |
| Molecular Formula | C22H20D7NO3                                           | [1]       |
| Molecular Weight  | 360.50 g/mol                                          | [1]       |
| Exact Mass        | 360.2430                                              | [1]       |
| Synonyms          | TAS 303, TAS303                                       | [1]       |

#### **Mechanism of Action**

**TAS-303** is a selective norepinephrine reuptake inhibitor (NRI).[3] Its primary mechanism of action involves the potent and selective inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[4] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse.

In the context of stress urinary incontinence, the increased norepinephrine levels enhance the stimulation of  $\alpha 1$ -adrenergic receptors, which are abundant in the smooth muscle of the urethral sphincter.[3] This heightened adrenergic signaling leads to increased contraction of the urethral sphincter, thereby improving urethral closure pressure and resistance to involuntary urine leakage during moments of increased intra-abdominal pressure (e.g., coughing, sneezing).[3]

Preclinical studies have demonstrated that **TAS-303** significantly increases plasma norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin concentrations, highlighting its selectivity.[3] This selectivity for the norepinephrine system is believed to contribute to its favorable side effect profile, with a lower incidence of central



nervous system-related adverse events compared to less selective agents like serotoninnorepinephrine reuptake inhibitors (SNRIs).[3][5]

## **Signaling Pathway**

The signaling pathway of **TAS-303**'s action on the urethral sphincter is illustrated in the diagram below.



Click to download full resolution via product page

Caption: Mechanism of action of **TAS-303** in the urethral sphincter.

# Preclinical Studies In Vitro and In Vivo Pharmacological Profile

A key preclinical study by Mizutani et al. (2018) characterized the fundamental pharmacological properties of **TAS-303**.[4]



| Parameter                                         | Method                                              | Result                                        |
|---------------------------------------------------|-----------------------------------------------------|-----------------------------------------------|
| NET Inhibition                                    | Radioligand binding assay with [3H]norepinephrine   | Potent and selective inhibition of human NET  |
| Plasma Norepinephrine Levels                      | Oral administration (3 mg/kg) in rats               | Significantly increased                       |
| Plasma Epinephrine,<br>Dopamine, Serotonin Levels | Oral administration (3 mg/kg) in rats               | Not significantly affected                    |
| Basal Urethral Pressure                           | In vivo measurement in normal rats                  | Dose-dependent increase (0.3, 1, and 3 mg/kg) |
| Leak Point Pressure                               | In vivo measurement in vaginal distention rat model | Dose-dependent increase (0.3, 1, and 3 mg/kg) |
| Effect on Immobility Time                         | Forced swimming test in rats                        | No significant effect at 100 mg/kg            |

Radioligand Binding Assay: The inhibitory activity of **TAS-303** on the human norepinephrine transporter (NET) was evaluated using a radioligand binding assay. Membranes from cells expressing the human NET were incubated with [3H]norepinephrine and varying concentrations of **TAS-303**. The amount of bound radioactivity was measured to determine the inhibition constant (Ki).

Measurement of Plasma Monoamine Levels: Normal rats were orally administered **TAS-303** (3 mg/kg) or a vehicle control. At specified time points, blood samples were collected, and plasma concentrations of norepinephrine, epinephrine, dopamine, and serotonin were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Urethral Pressure and Leak Point Pressure Measurement: Female Sprague-Dawley rats were used. For basal urethral pressure, a catheter was inserted into the urethra to measure pressure changes following oral administration of **TAS-303** at doses of 0.3, 1, and 3 mg/kg. For the leak point pressure, a model of stress urinary incontinence was created by vaginal distention. The pressure at which urine leakage occurred upon bladder compression was measured before and after **TAS-303** administration.



Forced Swimming Test: To assess potential central nervous system side effects, rats were administered a high dose of **TAS-303** (100 mg/kg) and placed in a cylinder of water. The duration of immobility was recorded as an indicator of depressive-like behavior.

## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow of preclinical evaluation of TAS-303.

# **Clinical Studies**

**TAS-303** has been evaluated in Phase I and Phase II clinical trials for the treatment of stress urinary incontinence in women.



#### **Phase I Studies**

A Phase I study by Yono et al. (2021) investigated the effects of a single oral dose of **TAS-303** on urethral function and its safety in female patients with SUI.[6] Another Phase I study evaluated the safety and pharmacokinetics of multiple ascending doses of **TAS-303** in healthy volunteers.[7]

| Parameter                                                 | Treatment Group          | Placebo Group   | P-value |
|-----------------------------------------------------------|--------------------------|-----------------|---------|
| Number of Patients                                        | 16                       | 16              | N/A     |
| TAS-303 Dose                                              | 18 mg (single oral dose) | Matched placebo | N/A     |
| Mean Change in MUCP (cmH2O)                               | 3.473 ± 12.154           | 2.615 ± 9.794   | 0.8047  |
| Mean Change in Proximal Urethral Closure Pressure (cmH2O) | 3.863 ± 10.941           | 1.634 ± 12.093  | 0.5976  |

| Parameter        | Result                                                      |
|------------------|-------------------------------------------------------------|
| Dose Range       | 8, 10, 12, 15, or 18 mg once daily for 16 days              |
| Pharmacokinetics | Dose-proportional pharmacokinetic profile                   |
| Safety           | Confirmed to be safe and tolerable                          |
| CYP3A Inhibition | Might inhibit hepatic CYP3A activity within this dose range |

Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 16 female patients with SUI. Patients received a single oral dose of 18 mg **TAS-303** or a placebo, with a washout period between treatments.

Inclusion Criteria: Female patients aged 20-64 years with a diagnosis of SUI and a leakage of >5.0 g in a 1-hour pad test.



Endpoints: The primary endpoint was the change in maximum urethral closure pressure (MUCP) at 6 hours post-dose. Secondary endpoints included changes in urethral closure pressure in the proximal, middle, and distal urethra.

Urodynamic Measurements: Urethral pressure profilometry was performed at baseline and at 6 hours after drug administration to measure MUCP and regional urethral closure pressures.

#### **Phase II Studies**

A Phase II, randomized, double-blind, placebo-controlled trial by Takahashi et al. (2024) evaluated the efficacy and safety of **TAS-303** in female patients with SUI.[2]

| Parameter                                            | TAS-303 Group                         | Placebo Group                         | P-value |
|------------------------------------------------------|---------------------------------------|---------------------------------------|---------|
| Number of Patients                                   | 116                                   | 115                                   | N/A     |
| TAS-303 Dose                                         | 18 mg once daily for 12 weeks         | Matched placebo                       | N/A     |
| LS Mean Percent Change in SUI Episode Frequency      | -57.7%                                | -46.9%                                | 0.036   |
| Proportion with ≥50%<br>Reduction in SUI<br>Episodes | Information not available in abstract | Information not available in abstract | N/A     |

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted in 231 Japanese women with SUI. Patients were randomized to receive either 18 mg of **TAS-303** or a placebo once daily for 12 weeks.

Inclusion Criteria: Female patients with symptoms of SUI for at least 12 weeks, a 1-hour pad weight test showing more than 2.0 g of leakage, and an average of one or more SUI episodes per day.

Endpoints: The primary endpoint was the percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours. Secondary endpoints included the proportion of



patients with a 50% or greater reduction in SUI episodes, changes in incontinence episode frequency, incontinence amount, and health-related quality of life.

Data Collection: Patients maintained a bladder diary to record SUI episodes and other urinary symptoms. Quality of life was assessed using validated questionnaires. Safety was monitored through the recording of adverse events.

#### Conclusion

TAS-303 is a promising, selective norepinephrine reuptake inhibitor that has demonstrated a clear mechanism of action for the treatment of stress urinary incontinence. Preclinical studies have established its pharmacological profile, showing a dose-dependent increase in urethral pressure. While Phase I results on urodynamic parameters were not statistically significant, a larger Phase II trial has shown a statistically significant reduction in SUI episodes with a favorable safety profile. The data presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to understand the properties and potential of TAS-303. Further clinical development will be crucial to fully establish its role in the management of SUI.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. Breaking barriers in stress urinary incontinence care: TAS-303 as a game-changer in pharmacological innovation PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-303, a Novel Selective Norepinephrine Reuptake Inhibitor that Increases Urethral Pressure in Rats, Indicating Its Potential as a Therapeutic Agent for Stress Urinary Incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wolterskluwer.com [wolterskluwer.com]



- 6. store.buymetal.com [store.buymetal.com]
- 7. Safety and Pharmacokinetics of High-Dose TAS-303 in Healthy Japanese Volunteers: A Single-Center, Single-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multiple-Ascending-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TAS-303 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611164#tas-303-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com